molecular formula C21H16O B14122873 9-(2-Methoxyphenyl)anthracene

9-(2-Methoxyphenyl)anthracene

Cat. No.: B14122873
M. Wt: 284.3 g/mol
InChI Key: AUWKVIPWXPGTSL-UHFFFAOYSA-N
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Description

9-(2-Methoxyphenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound features a methoxy group attached to the phenyl ring at the 9th position of the anthracene core, which can significantly influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methoxyphenyl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under mild conditions and often yield high purity products . For instance, the Suzuki coupling reaction can be carried out using palladium catalysts in the presence of a base and a solvent like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yields and purity of the final product .

Industrial Production Methods: Industrial production of anthracene derivatives, including this compound, often involves large-scale batch processes. These processes are designed to maximize yield and minimize impurities. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 9-(2-Methoxyphenyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-(2-Methoxyphenyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-Methoxyphenyl)anthracene is primarily related to its photophysical properties. The compound absorbs light and undergoes electronic transitions, which can result in fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons .

Comparison with Similar Compounds

  • 9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene
  • 9,10-Diphenylanthracene
  • 9,10-Dimethylanthracene

Comparison: 9-(2-Methoxyphenyl)anthracene is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to 9,10-diphenylanthracene and 9,10-dimethylanthracene, the methoxy group can enhance the compound’s solubility and alter its photophysical properties, making it suitable for specific applications such as OLEDs and fluorescent probes .

Properties

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

9-(2-methoxyphenyl)anthracene

InChI

InChI=1S/C21H16O/c1-22-20-13-7-6-12-19(20)21-17-10-4-2-8-15(17)14-16-9-3-5-11-18(16)21/h2-14H,1H3

InChI Key

AUWKVIPWXPGTSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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